molecular formula C16H14N4O4S2 B2552619 5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-91-8

5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2552619
CAS No.: 1021262-91-8
M. Wt: 390.43
InChI Key: PVEXZHUHOZPCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C16H14N4O4S2 and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research has shown that derivatives of the mentioned compound exhibit significant anti-inflammatory and analgesic activities. These derivatives are synthesized through reactions that yield novel heterocyclic compounds. Their potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors highlights their relevance in designing drugs for inflammatory diseases and pain management. The studies suggest that certain derivatives have high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Antifungal Properties

Another study focused on synthesizing a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones using heterocyclic models derived from drug-like molecules. These compounds showed significant antibacterial activity, particularly those bearing pyridine or piperazine moieties, demonstrating good to excellent antibacterial activity. Moreover, compounds with piperazine moieties also exhibited good antifungal activity. This research indicates the potential of these derivatives in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Anticancer Activity

A study on the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones investigated their antiproliferative activity against human cancer cell lines. The research highlighted the importance of the nitro group on the thiazolidinone moiety and the role of the fourth position of the substituted aryl ring in determining antiproliferative activity. Certain derivatives exhibited potent antiproliferative activity on carcinoma cell lines, suggesting their potential in cancer therapy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Properties

IUPAC Name

5-[(E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c1-23-11-4-3-8(5-12(11)24-2)10-7-26-16(18-10)17-6-9-13(21)19-15(25)20-14(9)22/h3-7H,1-2H3,(H3,19,20,21,22,25)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFICLQWHJWTEB-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.